{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol
Overview
Description
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions, followed by reduction and subsequent functionalization to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various sulfonamide and sulfone derivatives.
Scientific Research Applications
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring and methanol group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol: Shares the nitrophenyl group but lacks the sulfonyl and pyrrolidine moieties.
4-Nitrobenzenesulfonyl chloride: Contains the nitrophenylsulfonyl group but lacks the pyrrolidine and methanol functionalities.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[(2S)-1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-8-10-2-1-7-12(10)19(17,18)11-5-3-9(4-6-11)13(15)16/h3-6,10,14H,1-2,7-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQTGGIIWNCGZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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